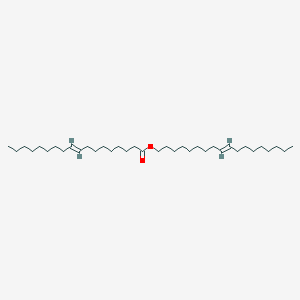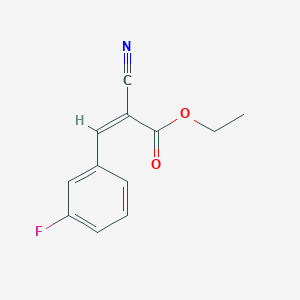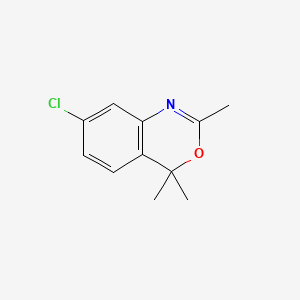
Oleyl oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oleyl oleate is an organic compound characterized by its long-chain structure and the presence of double bonds in the E-configuration. This compound is a type of ester, formed from the reaction between an alcohol and a carboxylic acid. It is commonly found in various natural sources, including plant oils and waxes, and is known for its applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oleyl oleate typically involves the esterification reaction between (E)-octadec-9-enol and (E)-octadec-9-enoic acid. This reaction can be catalyzed by acidic or basic catalysts. Commonly used acidic catalysts include sulfuric acid and p-toluenesulfonic acid, while basic catalysts can include sodium hydroxide or potassium hydroxide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. Additionally, the use of immobilized catalysts can enhance the efficiency of the esterification process, reducing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Oleyl oleate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols using oxidizing agents such as potassium permanganate or osmium tetroxide.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Ammonia or amines in the presence of a catalyst for the formation of amides.
Major Products
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Amides, acids.
Scientific Research Applications
Oleyl oleate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying esterification and transesterification reactions.
Biology: Investigated for its role in biological membranes and its interactions with proteins and enzymes.
Medicine: Explored for its potential as a drug delivery agent due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the production of biodegradable lubricants, surfactants, and cosmetics.
Mechanism of Action
The mechanism of action of Oleyl oleate involves its interaction with biological membranes and proteins. The ester group can undergo hydrolysis in the presence of esterases, releasing the corresponding alcohol and acid. These products can then participate in various metabolic pathways, influencing cellular processes. The long hydrophobic chains of the compound allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Oleyl oleate can be compared with other long-chain esters such as:
[(E)-hexadec-9-enyl] (E)-hexadec-9-enoate: Similar structure but with shorter carbon chains, leading to different physical properties and reactivity.
[(E)-eicos-9-enyl] (E)-eicos-9-enoate: Longer carbon chains, resulting in higher melting points and different solubility characteristics.
[(E)-dodec-9-enyl] (E)-dodec-9-enoate: Shorter carbon chains, affecting its use in different industrial applications.
The uniqueness of this compound lies in its optimal chain length, which provides a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications.
Properties
CAS No. |
17363-94-9 |
|---|---|
Molecular Formula |
C36H68O2 |
Molecular Weight |
532.9 g/mol |
IUPAC Name |
octadec-9-enyl octadec-9-enoate |
InChI |
InChI=1S/C36H68O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20H,3-16,21-35H2,1-2H3 |
InChI Key |
BARWIPMJPCRCTP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(Z)-methoxyiminomethyl]-N,N-dimethylaniline](/img/structure/B1175573.png)
![Bicyclo[2.2.1]heptane-2,3,5,6-tetrol](/img/structure/B1175578.png)

![[Ethyl(methyl)amino]-hydroxy-oxoazanium](/img/structure/B1175581.png)
![Ethyl 2-[(3-pyridinylcarbonyl)amino]nicotinate](/img/structure/B1175583.png)
